molecular formula C17H24N2O4 B4421130 N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide

N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide

Cat. No. B4421130
M. Wt: 320.4 g/mol
InChI Key: JTOZXAODTMLEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide, also known as BOPA, is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide exerts its inhibitory effect on POP by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving neuropeptides, leading to an accumulation of these peptides in the brain. This accumulation has been shown to have beneficial effects on cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on POP, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain, which may contribute to its beneficial effects on cognitive function and memory. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of POP, making it a valuable tool for studying the role of this enzyme in neurological disorders. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of neurological disorders. Another area of interest is the use of this compound as a tool for studying the role of POP in other physiological processes, such as immune function and metabolism. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for in vivo studies.

Scientific Research Applications

N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide has been widely used in scientific research due to its ability to inhibit the activity of the enzyme prolyl oligopeptidase (POP). POP is an enzyme that plays a crucial role in the degradation of neuropeptides and has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to effectively inhibit the activity of POP, making it a promising candidate for the development of novel therapeutics for these disorders.

properties

IUPAC Name

N-[2-(4-butoxyphenoxy)ethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-3-11-22-13-4-6-14(7-5-13)23-12-10-18-17(21)15-8-9-16(20)19-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOZXAODTMLEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCNC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.